MC-1-F2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

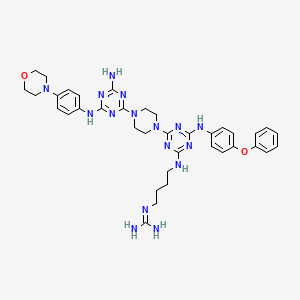

C37H46N16O2 |

|---|---|

Molecular Weight |

746.9 g/mol |

IUPAC Name |

2-[4-[[4-[4-[4-amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine |

InChI |

InChI=1S/C37H46N16O2/c38-31(39)41-16-4-5-17-42-33-47-35(44-27-10-14-30(15-11-27)55-29-6-2-1-3-7-29)50-37(48-33)53-20-18-52(19-21-53)36-46-32(40)45-34(49-36)43-26-8-12-28(13-9-26)51-22-24-54-25-23-51/h1-3,6-15H,4-5,16-25H2,(H4,38,39,41)(H3,40,43,45,46,49)(H2,42,44,47,48,50) |

InChI Key |

COSUURDQUHTOIY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)N4CCOCC4)N)C5=NC(=NC(=N5)NC6=CC=C(C=C6)OC7=CC=CC=C7)NCCCCN=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of MC-1-F2 in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-1-F2 is a novel small molecule inhibitor targeting the forkhead box protein C2 (FOXC2), a key transcription factor implicated in the progression of castration-resistant prostate cancer (CRPC). This technical guide delineates the mechanism of action of this compound, focusing on its role in inhibiting the epithelial-mesenchymal transition (EMT), suppressing cancer stem cell (CSC) properties, and reducing the invasive potential of prostate cancer cells. Preclinical data in CRPC cell lines demonstrate that this compound leads to a reduction in FOXC2 protein levels, subsequent modulation of EMT markers, and a synergistic anti-tumor effect when combined with docetaxel. This document provides a comprehensive overview of the signaling pathways involved, quantitative efficacy data, and detailed experimental protocols relevant to the study of this compound.

Introduction

The development of resistance to androgen deprivation therapy (ADT) in prostate cancer leads to the emergence of castration-resistant prostate cancer (CRPC), a lethal form of the disease with limited treatment options.[1] A crucial mechanism contributing to CRPC progression and metastasis is the epithelial-mesenchymal transition (EMT), a cellular process where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasiveness, and resistance to therapy.[2][3] The transcription factor FOXC2 is a pivotal mediator of EMT and is associated with aggressive disease and poor prognosis in prostate cancer.[2][3] this compound has been identified as a direct inhibitor of FOXC2, offering a promising therapeutic strategy for targeting EMT in CRPC.[1][4] This guide provides an in-depth analysis of the preclinical findings on the mechanism of action of this compound in prostate cancer.

This compound: A Direct Inhibitor of FOXC2

This compound is a small molecule that directly targets the FOXC2 protein.[1] Studies in CRPC cell lines, DU145 and PC3, have shown that treatment with this compound leads to a significant decrease in the protein levels of FOXC2.[4] Notably, this effect is observed at the post-transcriptional level, as this compound does not alter the gene expression of FOXC2.[4] The targeted degradation of the FOXC2 protein disrupts its function as a key regulator of EMT and cancer stemness.

Quantitative Data Summary

The efficacy of this compound has been quantified in preclinical models of CRPC. The following table summarizes the key quantitative data available for this compound.

| Parameter | DU145 Cell Line | PC3 Cell Line | Reference |

| EC50 Value | 48.14 µM | 53.21 µM | [5] |

Signaling Pathway of this compound Action

This compound exerts its anti-cancer effects by inhibiting the FOXC2-mediated signaling pathway, which is crucial for EMT and the maintenance of cancer stem cell-like properties. A key upstream regulator of FOXC2 is the p38 mitogen-activated protein kinase (p38 MAPK).[6] p38 MAPK directly phosphorylates FOXC2 at the serine 367 residue, leading to its stabilization and activation.[6] Activated FOXC2 then translocates to the nucleus and promotes the transcription of downstream target genes that drive the EMT process. One of the critical downstream effectors of FOXC2 is ZEB1, a well-known transcriptional repressor of the epithelial marker E-cadherin.[6] By promoting ZEB1 expression, FOXC2 contributes to the loss of cell-cell adhesion and the acquisition of a mesenchymal phenotype.

This compound intervenes in this pathway by directly binding to and promoting the degradation of the FOXC2 protein. This disruption of the p38 MAPK-FOXC2-ZEB1 axis leads to the reversal of EMT, characterized by the upregulation of epithelial markers and the downregulation of mesenchymal markers.

Key Experimental Workflows

The preclinical evaluation of this compound involved several key in vitro assays to determine its efficacy and mechanism of action. The following diagram illustrates a typical workflow for these experiments.

Detailed Experimental Protocols

Disclaimer: The following are generalized protocols for the key experiments mentioned. The specific protocols used in the primary research on this compound were not available in full detail.

Western Blot Analysis for FOXC2 and EMT Markers

Objective: To determine the effect of this compound on the protein expression of FOXC2 and key EMT markers (e.g., E-cadherin, N-cadherin, Vimentin).

Methodology:

-

Cell Culture and Treatment: DU145 and PC3 cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with this compound (e.g., 20 µM) or vehicle control (DMSO) for a specified duration (e.g., 48 hours).

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against FOXC2, E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Wound Healing (Scratch) Assay

Objective: To assess the effect of this compound on the migratory capacity of prostate cancer cells.

Methodology:

-

Cell Seeding: DU145 or PC3 cells are seeded in a 6-well plate and grown to form a confluent monolayer.

-

Scratch Formation: A sterile pipette tip is used to create a linear scratch or "wound" in the cell monolayer.

-

Treatment: The cells are washed with PBS to remove detached cells, and then fresh media containing this compound or vehicle control is added.

-

Imaging: The wound area is imaged at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

-

Data Analysis: The width of the scratch is measured at different points, and the rate of wound closure is calculated to determine the extent of cell migration.

Tumorsphere Formation Assay

Objective: To evaluate the effect of this compound on the self-renewal capacity and population of cancer stem-like cells.

Methodology:

-

Single-Cell Suspension: DU145 or PC3 cells are harvested and dissociated into a single-cell suspension.

-

Cell Seeding: The cells are seeded at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates.

-

Sphere Culture Medium: The cells are cultured in a serum-free sphere-promoting medium, typically supplemented with growth factors such as EGF and bFGF. This compound or vehicle control is added to the medium.

-

Sphere Formation: The plates are incubated for a period of 7-14 days to allow for the formation of tumorspheres.

-

Quantification: The number and size of the tumorspheres are quantified using a microscope. The sphere formation efficiency (SFE) is calculated as (number of spheres formed / number of cells seeded) x 100%.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of advanced prostate cancer by directly targeting the FOXC2 transcription factor. Its ability to reverse EMT, inhibit cancer stem cell properties, and synergize with existing chemotherapies highlights its potential to overcome treatment resistance in CRPC. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound in prostate cancer patients. Future studies should focus on in vivo models to confirm the anti-metastatic effects of this compound and to optimize combination therapy strategies.

References

- 1. A FOXC2 inhibitor, this compound, as a therapeutic candidate for targeting EMT in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FOXC2 expression and epithelial–mesenchymal phenotypes are associated with castration resistance, metastasis and survival in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FOXC2 expression and epithelial-mesenchymal phenotypes are associated with castration resistance, metastasis and survival in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Phosphorylation of serine 367 of FOXC2 by p38 regulates ZEB1 and breast cancer metastasis, without impacting primary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

MC-1-F2: A Novel Inhibitor Targeting FOXC2 for Metastatic Cancer Therapy

An In-depth Technical Guide on the Discovery, Mechanism, and Preclinical Development of MC-1-F2

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of this compound, a first-in-class small molecule inhibitor of the Forkhead box C2 (FOXC2) transcription factor. It details the discovery, mechanism of action, and preclinical data supporting its development as a potential therapeutic agent for treating metastatic cancers, particularly castration-resistant prostate cancer (CRPC) and breast cancer.

Introduction: The Rationale for Targeting FOXC2 in Cancer

The epithelial-mesenchymal transition (EMT) is a cellular program implicated in cancer progression, metastasis, and the acquisition of cancer stem cell (CSC)-like properties. A key regulator of this process is the transcription factor FOXC2. Overexpression of FOXC2 is associated with aggressive tumor phenotypes and poor prognosis in various cancers, including breast and prostate cancer. It drives mesenchymal differentiation, leading to increased cell motility, invasiveness, and therapeutic resistance. These characteristics make FOXC2 an attractive target for anti-cancer drug development. This compound was identified as the first direct inhibitor of FOXC2, offering a novel strategy to counteract EMT and suppress metastasis.[1]

Discovery and Development of this compound

This compound was discovered through research focused on identifying small molecules that could directly inhibit the function of FOXC2.[1] While the precise synthetic route for this compound is not detailed in the available literature, subsequent research has focused on synthesizing analogues of this compound to improve properties such as aqueous solubility for better in vitro and in vivo applications.[2] This development involves leveraging ligand-based and structure-based drug design to identify novel and more potent FOXC2 inhibitors.[2]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly targeting FOXC2. The primary mechanism involves the induction of FOXC2 protein degradation through the 26S proteasome pathway.[3] This leads to a reduction in the nuclear localization of FOXC2, thereby inhibiting its transcriptional activity.[3] Importantly, this compound's effect is at the protein level, as it does not significantly alter FOXC2 gene expression.[3]

Below is a diagram illustrating the proposed mechanism of action of this compound.

Caption: Mechanism of this compound action on FOXC2 protein.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: Binding Affinity and Cellular Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) vs. full-length FOXC2 | 26 µM | In vitro | [3] |

| IC50 | 20 µM | MDA-MB-231 (Breast Cancer) | [3] |

| EC50 | 48.14 µM | DU145 (Prostate Cancer) | [4] |

| EC50 | 53.21 µM | PC3 (Prostate Cancer) | [4] |

Table 2: Effects of this compound on Cancer Cell Phenotypes

| Assay | Cell Line | Treatment Concentration | Effect | Reference |

| Cell Viability | MDA-MB-231 | 0-50 µM | Inhibition | [3] |

| Cell Viability | BT549 | 0-50 µM | Inhibition | [3] |

| Cell Viability | MCF-7 | 0-50 µM | Weak inhibitory effect | [3] |

| Invasion | DU145 | 20 µM (24h) | Inhibition | [3] |

| Invasion | PC3 | 20 µM (24h) | Inhibition | [3] |

| Invasion | LNCaP | 20 µM (24h) | No effect | [3] |

| Soft-agar colony formation | MDA-MB-231 | 20 µM | Significant inhibition | [3] |

Table 3: Modulation of EMT and CSC Marker Expression by this compound (20 µM, 48h)

| Cell Line | Marker | Change | Reference |

| MDA-MB-231 | PDGFR-β | Downregulation | [3] |

| MDA-MB-231 | MMP2 | Downregulation | [3] |

| MDA-MB-231 | E-cadherin | Upregulation | [3] |

| MDA-MB-231 | N-cadherin | Downregulation | [3] |

| MDA-MB-231 | Vimentin | Downregulation | [3] |

| MDA-MB-231 | Slug | Downregulation | [3] |

| MDA-MB-231 | ZEB1 | Downregulation | [3] |

| MDA-MB-231 | c-Myc | Decrease | [3] |

| MDA-MB-231 | KLF4 | Decrease | [3] |

| DU145 & PC3 | Mesenchymal Markers | Downregulation | [3] |

| DU145 & PC3 | CSC Markers | Downregulation | [3] |

| DU145 & PC3 | Epithelial Markers | Upregulation | [3] |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Methodology:

-

Cells (e.g., MDA-MB-231, BT549, MCF-7, DU145, PC3) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound (e.g., 0-50 µM) or vehicle control (DMSO) for a specified period (e.g., 48 hours).

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control, and IC50/EC50 values are determined from dose-response curves.[3][4]

-

Western Blot Analysis

-

Objective: To assess the effect of this compound on the protein levels of FOXC2 and EMT/CSC markers.

-

Methodology:

-

Cells are treated with this compound (e.g., 20 µM) or DMSO for the desired time (e.g., 48 hours).

-

Cells are lysed, and total protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., FOXC2, E-cadherin, N-cadherin, Vimentin, Slug, ZEB1, c-Myc, KLF4) and a loading control (e.g., β-actin).

-

The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify protein expression levels relative to the loading control.[5]

-

Cell Migration and Invasion Assays (Boyden Chamber Assay)

-

Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

-

Methodology:

-

For invasion assays, the upper chamber of a Transwell insert is coated with Matrigel. For migration assays, the insert is not coated.

-

Cancer cells, pre-treated with this compound (e.g., 20 µM) or DMSO for 24 hours, are seeded in the upper chamber in serum-free media.

-

The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

-

Cells are incubated for a specific period (e.g., 24 hours) to allow for migration or invasion through the membrane.

-

Non-migrated/invaded cells on the upper surface of the membrane are removed.

-

Migrated/invaded cells on the lower surface are fixed and stained (e.g., with crystal violet).

-

The number of migrated/invaded cells is quantified by counting under a microscope or by measuring the absorbance of the eluted stain.[3][6][7]

-

The following diagram illustrates the workflow for a Boyden Chamber Invasion Assay.

Caption: Workflow for Boyden Chamber Invasion Assay.

FOXC2 Signaling Pathway and this compound Intervention

FOXC2 is a critical node in the signaling network that governs EMT and metastasis. It is regulated by various upstream signals and, in turn, controls the expression of a multitude of downstream target genes.

Upstream Regulation of FOXC2

Several signaling pathways are known to induce the expression of FOXC2. These include:

-

Transforming Growth Factor-β (TGF-β): A potent inducer of EMT, TGF-β signaling can upregulate FOXC2 expression.

-

Other EMT-Inducing Transcription Factors: Transcription factors such as Snail, Twist, and Goosecoid can also lead to increased FOXC2 expression.

Downstream Effects of FOXC2

FOXC2, as a transcription factor, directly and indirectly regulates the expression of genes involved in:

-

Cell Adhesion: Downregulation of epithelial markers like E-cadherin and upregulation of mesenchymal markers like N-cadherin (cadherin switching).

-

Cell Motility and Invasion: Upregulation of genes such as Platelet-Derived Growth Factor Receptor-β (PDGFR-β) and Matrix Metalloproteinase-2 (MMP2).

-

Cancer Stem Cell Properties: Modulation of pathways involving β-catenin, c-Myc, and KLF4.

The diagram below depicts the FOXC2 signaling pathway and the point of intervention by this compound.

Caption: FOXC2 signaling pathway and this compound intervention.

Future Directions and Conclusion

This compound represents a promising lead compound for the development of novel anti-cancer therapeutics targeting FOXC2-driven metastasis. Preclinical studies have demonstrated its ability to reverse EMT, inhibit cancer stem cell properties, and reduce the invasive capabilities of cancer cells.[1] Furthermore, this compound has shown a synergistic effect with conventional chemotherapy agents like docetaxel, suggesting its potential in combination therapies to overcome drug resistance.[1]

Future research will likely focus on the development of this compound analogs with improved pharmacological properties, in-depth in vivo efficacy and toxicity studies, and ultimately, clinical trials to evaluate its safety and efficacy in cancer patients. The continued investigation of this compound and other FOXC2 inhibitors holds significant promise for the treatment of advanced and metastatic cancers.

References

- 1. A FOXC2 inhibitor, this compound, as a therapeutic candidate for targeting EMT in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of computationally designed FOXC2 inhibitors targeting metastatic breast cancer | Poster Board #1525 - American Chemical Society [acs.digitellinc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound increases chemo-sensitivity of CRPC cell lines to docetaxel | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Binding Affinity of MC-1-F2 to FOXC2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor MC-1-F2 to the Forkhead Box C2 (FOXC2) transcription factor. This document details the quantitative binding data, a representative experimental protocol for affinity determination, and visual representations of the experimental workflow and the relevant signaling pathway.

Quantitative Binding Affinity Data

This compound has been identified as the first direct small-molecule inhibitor of FOXC2.[1][2] Its binding affinity has been quantitatively determined, providing a crucial parameter for its characterization as a therapeutic candidate. The key binding affinity value is summarized in the table below.

| Compound | Target Protein | Binding Affinity (Kd) |

| This compound | Full-length FOXC2 | 26 μM[3] |

Kd (Dissociation Constant): A lower Kd value indicates a higher binding affinity.

Experimental Protocol: Determination of Binding Affinity via Surface Plasmon Resonance (SPR)

While the specific experimental details for the determination of the 26 μM Kd value for this compound and FOXC2 are not publicly available in the reviewed literature, a generalized protocol for assessing the binding affinity of a small molecule to a protein using Surface Plasmon Resonance (SPR) is provided below. This method is a standard and robust technique for such measurements.

Objective: To quantify the binding affinity (Kd) of a small molecule inhibitor (ligand) to a target protein (analyte).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 sensor chip)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Analyte and ligand solutions in a suitable running buffer (e.g., PBS with 0.05% Tween 20)

-

Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)

-

Recombinant full-length FOXC2 protein

-

This compound small molecule

Procedure:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.

-

Inject a solution of recombinant FOXC2 protein (e.g., 50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

-

A reference flow cell is typically prepared in the same way but without the protein to be used for background subtraction.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the small molecule inhibitor (this compound) in the running buffer. A typical concentration range would span at least two orders of magnitude around the expected Kd (e.g., 1 µM to 100 µM).

-

Inject the different concentrations of this compound over the immobilized FOXC2 and the reference flow cell at a constant flow rate. Each injection is typically performed for a set association time, followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between each concentration if necessary, using a regeneration solution that removes the bound analyte without denaturing the immobilized ligand.

-

-

Data Analysis:

-

The SPR response, measured in resonance units (RU), is proportional to the mass of the bound analyte.

-

Subtract the reference channel data from the active channel data to correct for bulk refractive index changes and non-specific binding.

-

Plot the steady-state binding responses against the concentration of this compound.

-

Fit the resulting binding isotherm to a suitable model (e.g., a 1:1 Langmuir binding model) to determine the dissociation constant (Kd).

-

Visualizations

Experimental Workflow Diagram

Caption: Generalized workflow for determining the binding affinity of this compound to FOXC2 via SPR.

FOXC2 Signaling Pathway and Inhibition by this compound

Caption: FOXC2 signaling pathway and the inhibitory mechanism of this compound.

Mechanism of Action of this compound

This compound is the first-in-class small molecule that directly inhibits the function of the FOXC2 transcription factor.[2][4] Its mechanism of action involves two primary processes:

-

Induction of Proteasomal Degradation: this compound induces the degradation of FOXC2 protein via the 26S proteasome.[3] This leads to a reduction in the overall cellular levels of FOXC2.

-

Inhibition of Nuclear Localization: The inhibitor also prevents the translocation of FOXC2 from the cytoplasm to the nucleus.[5] By keeping FOXC2 in the cytoplasm, this compound prevents it from acting as a transcription factor and regulating the expression of its target genes.

By inhibiting FOXC2, this compound has been shown to reverse the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][5] It also suppresses cancer stem cell (CSC) properties and reduces the invasive capabilities of cancer cells.[2][3] These effects make this compound a promising candidate for the development of novel anti-cancer therapies, particularly for metastatic and castration-resistant prostate cancer.[2][4]

References

- 1. researchgate.net [researchgate.net]

- 2. "Regulation of Foxc2 Expression and Function During Epithelial-Mesenchy" by Maryam Shariati [digitalcommons.library.tmc.edu]

- 3. researchgate.net [researchgate.net]

- 4. FOXC2 expression and epithelial–mesenchymal phenotypes are associated with castration resistance, metastasis and survival in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Forkhead Box Protein C2 Inhibitor: Targeting Epithelial-Mesenchymal Transition and Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of MC-1-F2 in Cancer Stem Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with self-renewal and differentiation capabilities, driving tumor initiation, metastasis, and therapeutic resistance. The transcription factor Forkhead Box C2 (FOXC2) has emerged as a critical regulator of epithelial-mesenchymal transition (EMT) and the acquisition of CSC properties. MC-1-F2, a novel small molecule inhibitor, directly targets FOXC2, promoting its degradation and thereby attenuating its downstream oncogenic signaling. This technical guide provides an in-depth overview of the role of this compound in cancer stem cell biology, detailing its mechanism of action, effects on key signaling pathways, and comprehensive experimental protocols for its investigation.

Introduction to this compound

This compound is the first-in-class direct inhibitor of the FOXC2 transcription factor.[1] It has demonstrated significant preclinical activity in suppressing CSC characteristics and invasiveness in various cancer models, including castration-resistant prostate cancer (CRPC) and breast cancer.[1][2][3] The primary mechanism of action of this compound involves the induction of FOXC2 protein degradation via the 26S proteasome, with no significant impact on FOXC2 gene expression.[2] This post-translational regulation leads to the modulation of key signaling pathways implicated in cancer stemness and metastasis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from preclinical studies.

Table 1: Binding Affinity and Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) for FOXC2 | 26 µM | Full-length FOXC2 protein | [2] |

| IC50 | ~20 µM | MDA-MB-231 (Breast Cancer) | [2] |

| EC50 | 48.14 µM | DU145 (Prostate Cancer) | [3] |

| EC50 | 53.21 µM | PC3 (Prostate Cancer) | [3] |

Table 2: Effects of this compound on Cancer Cell Properties

| Property | Effect | Cancer Type | Reference |

| Epithelial-Mesenchymal Transition (EMT) | Inhibition | Breast Cancer, CRPC | [1][2] |

| Cancer Stem Cell (CSC) Properties | Suppression | Breast Cancer, CRPC | [1][2] |

| Invasiveness | Reduction | Breast Cancer, CRPC | [1][2] |

| Soft-Agar Colony Formation | Inhibition | Breast Cancer | [2] |

| Chemo-sensitivity to Docetaxel | Increased | CRPC | [1][3] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-CSC effects by modulating several critical signaling pathways.

Inhibition of FOXC2-Mediated EMT

FOXC2 is a master regulator of EMT, a process that endows cancer cells with migratory and invasive properties, and is closely linked to the generation of CSCs.[1][4] this compound-induced degradation of FOXC2 leads to the reversal of the EMT phenotype.

Modulation of Wnt/β-catenin and CSC Marker Expression

The Wnt/β-catenin signaling pathway is fundamental for both normal stem cell function and CSC maintenance.[5] this compound has been shown to reduce the nuclear localization of β-catenin, a key step in the activation of this pathway.[2] This, in turn, leads to the downregulation of CSC markers.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on cancer stem cell biology.

General Experimental Workflow

The diagram below outlines a typical workflow for assessing the efficacy of this compound.

Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

Materials:

-

Cancer cell lines (e.g., DU145, MDA-MB-231)

-

Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF)

-

Ultra-low attachment plates

-

This compound (and vehicle control, e.g., DMSO)

-

Microscope with imaging capabilities

Protocol:

-

Culture cancer cells to ~70-80% confluency.

-

Harvest cells using a non-enzymatic cell dissociation solution.

-

Resuspend cells in serum-free sphere medium to obtain a single-cell suspension.

-

Plate cells at a low density (e.g., 1,000-5,000 cells/well) in ultra-low attachment 6-well plates.

-

Add this compound or vehicle control to the desired final concentrations.

-

Incubate for 7-14 days at 37°C in a humidified incubator with 5% CO2.

-

Monitor sphere formation under a microscope.

-

After the incubation period, count the number of spheres (e.g., >50 µm in diameter) and measure their size.

-

To assess self-renewal, collect spheres, dissociate them into single cells, and re-plate them under the same conditions for a second generation of spheres.

Flow Cytometry for CSC Markers

This method quantifies the population of cells expressing specific cancer stem cell surface markers.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

Fluorescently conjugated antibodies against CSC markers (e.g., anti-CD44, anti-CD24)

-

Aldehyde Dehydrogenase (ALDH) activity assay kit (e.g., ALDEFLUOR™)

-

Flow cytometer

-

FACS buffer (e.g., PBS with 2% FBS)

Protocol:

-

Harvest treated and control cells and wash with PBS.

-

For surface marker staining, resuspend cells in FACS buffer and incubate with fluorescently conjugated antibodies (e.g., CD44-FITC, CD24-PE) for 30 minutes on ice in the dark.

-

Wash cells twice with FACS buffer.

-

For ALDH activity, follow the manufacturer's protocol for the ALDEFLUOR™ assay. This typically involves incubating the cells with the ALDH substrate and a specific inhibitor as a negative control.

-

Resuspend the stained cells in FACS buffer.

-

Analyze the cells using a flow cytometer, gating on the live cell population.

-

Quantify the percentage of cells positive for the respective CSC markers (e.g., CD44high/CD24low, ALDHbright).

Western Blot Analysis

This technique is used to determine the protein levels of FOXC2 and EMT markers.

Materials:

-

Protein lysates from this compound-treated and control cells

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Primary antibodies (anti-FOXC2, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Protocol:

-

Lyse treated and control cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Capture the image and perform densitometry analysis, normalizing to a loading control like β-actin.

In Vivo Tumorigenicity Assay

This assay evaluates the ability of this compound to inhibit tumor initiation in an animal model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Cancer cells pre-treated with this compound or vehicle control

-

Matrigel

-

Calipers for tumor measurement

Protocol:

-

Treat cancer cells with this compound or vehicle for a specified period in vitro.

-

Harvest and resuspend the cells in a mixture of serum-free medium and Matrigel.

-

Inject a limiting dilution series of cells (e.g., 1x105, 1x104, 1x103) subcutaneously into the flanks of immunocompromised mice.

-

Alternatively, treat mice with this compound systemically after tumor cell injection.

-

Monitor the mice for tumor formation.

-

Measure tumor volume regularly using calipers (Volume = 0.5 x length x width2).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for FOXC2 and CSC markers).

Conclusion

This compound represents a promising therapeutic agent for targeting cancer stem cells through the direct inhibition of FOXC2. Its ability to induce FOXC2 degradation leads to the suppression of EMT, the inhibition of pro-oncogenic signaling pathways like Wnt/β-catenin, and a reduction in the cancer stem cell population. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other FOXC2 inhibitors in preclinical cancer models, with the ultimate goal of translating these findings into effective clinical therapies.

References

- 1. A FOXC2 inhibitor, this compound, as a therapeutic candidate for targeting EMT in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound increases chemo-sensitivity of CRPC cell lines to docetaxel | BioWorld [bioworld.com]

- 4. FOXC2 expression and epithelial–mesenchymal phenotypes are associated with castration resistance, metastasis and survival in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer stem cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Anti-Metastatic Activity of MC-1-F2

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tumor metastasis is the primary cause of mortality in cancer patients, representing a critical challenge in oncology. The epithelial-mesenchymal transition (EMT) is a key process that endows cancer cells with migratory and invasive capabilities, facilitating their dissemination. The transcription factor Forkhead box protein C2 (FOXC2) is a pivotal mediator of EMT and has emerged as a promising therapeutic target.[1] This document provides a comprehensive technical overview of the preclinical research on MC-1-F2, a first-in-class direct inhibitor of FOXC2.[1] We consolidate the available quantitative data, detail relevant experimental methodologies, and illustrate the compound's mechanism of action through signaling pathway diagrams.

Introduction to this compound

This compound is a small molecule inhibitor designed to directly target FOXC2, a key transcription factor implicated in tumor progression and metastasis.[1][2] Preclinical investigations have focused on its potential to reverse the EMT process, suppress cancer stem cell (CSC) properties, and inhibit the invasive nature of cancer cells, particularly in breast and castration-resistant prostate cancer (CRPC) models.[1][3] The data suggests that by inhibiting FOXC2, this compound can disrupt the metastatic cascade, offering a novel therapeutic strategy for advanced cancers.

Mechanism of Action

This compound functions by directly binding to the FOXC2 protein, leading to its degradation and a subsequent reduction in its cellular levels.[2][3] Key aspects of its mechanism include:

-

Direct Binding: this compound exhibits a direct binding affinity for the full-length FOXC2 protein.[3]

-

Protein Degradation: Treatment with this compound leads to a marked decrease in FOXC2 protein levels, an effect mediated through the 26S proteasome pathway.[3]

-

No Effect on Gene Expression: The inhibitory action occurs at the post-translational level, as this compound does not significantly alter FOXC2 gene expression.[2]

-

Subcellular Localization: The compound reduces the nuclear localization of FOXC2, thereby preventing its function as a transcription factor.[3]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been quantified across several parameters, which are summarized below for clarity and comparative analysis.

Table 1: Binding Affinity of this compound for FOXC2

| Parameter | Value | Source |

|---|

| Binding Affinity (Kd) | 26 μM |[3] |

Table 2: In Vitro Cell Viability Inhibition by this compound

| Cell Line | Cancer Type | Key Characteristic | IC50 / EC50 | Source |

|---|---|---|---|---|

| MDA-MB-231 | Breast Cancer | High FOXC2 Expression | IC50 = 20 μM | [3] |

| BT549 | Breast Cancer | High FOXC2 Expression | Weakly Inhibitory | [3] |

| MCF-7 | Breast Cancer | Low FOXC2 Expression | Weakly Inhibitory | [3] |

| DU145 | CRPC | - | EC50 = 48.14 µM | [2] |

| PC3 | CRPC | - | EC50 = 53.21 µM |[2] |

Impact on Metastasis-Associated Cellular Processes

This compound's inhibition of FOXC2 triggers a cascade of anti-metastatic effects by modulating key cellular machinery and signaling pathways.

Reversal of Epithelial-Mesenchymal Transition (EMT)

Treatment with this compound effectively reverses the EMT phenotype, a critical step in preventing cell invasion. This is achieved by:

-

Upregulating Epithelial Markers: Increasing the expression of E-cadherin.[3]

-

Downregulating Mesenchymal Markers: Decreasing the expression of N-cadherin, Vimentin, Slug, and ZEB1.[3]

Suppression of Cancer Stem Cell (CSC) Properties

The compound has been shown to inhibit CSC properties, which are crucial for tumor initiation and recurrence.[1] This is evidenced by the reduced expression of key CSC markers such as c-Myc and KLF4 following treatment.[3]

Inhibition of Cell Migration and Invasion

This compound significantly curtails the invasive capabilities of cancer cells with high FOXC2 expression.[3] This effect is linked to the downregulation of proteins essential for matrix remodeling and cell motility, including:

Modulation of Signaling Pathways

The anti-metastatic effects of this compound are rooted in its ability to modulate specific signaling pathways downstream of FOXC2. A key observed effect is the reduced nuclear localization of β-catenin, a critical component of the Wnt signaling pathway that is also involved in cell adhesion and transcriptional regulation.[3]

Caption: this compound inhibits FOXC2, leading to its degradation and downstream suppression of metastatic pathways.

Synergistic Therapeutic Potential

Research in CRPC models has demonstrated a synergistic effect between this compound and the standard chemotherapeutic agent docetaxel.[1] This combination may allow for lower, more effective doses of docetaxel, potentially reducing toxicity while enhancing efficacy.[1][2] This suggests that inhibiting FOXC2 could be a viable strategy to re-sensitize chemoresistant tumors.[2]

Key Experimental Protocols

Reproducible preclinical data relies on standardized experimental protocols. Below are methodologies for key assays used to evaluate this compound.

Caption: A generalized workflow for the preclinical evaluation of anti-metastatic compounds like this compound.

Cell Viability Assay (MTT or similar)

-

Cell Seeding: Plate cancer cells (e.g., DU145, PC3, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0-50 μM) for a specified duration (e.g., 48-72 hours).[3]

-

Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50/EC50 value using non-linear regression analysis.

Transwell Invasion Assay

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (8 μm pore size) in a 24-well plate with a serum-free medium.

-

Cell Seeding: Suspend cancer cells in a serum-free medium and seed them into the upper chamber of the inserts.

-

Treatment: Add this compound at the desired concentration (e.g., 20 μM) to both the upper and lower chambers.[3]

-

Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS).

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel and membrane.[3]

-

Cell Removal & Staining: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the underside of the membrane with crystal violet.

-

Quantification: Elute the stain and measure absorbance or count the number of stained cells in several microscopic fields to quantify invasion.

Western Blot Analysis

-

Cell Lysis: Culture and treat cells with this compound (e.g., 20 μM for 48 hours).[2][3] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies against target proteins (e.g., FOXC2, E-cadherin, N-cadherin, β-actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

The preclinical data for this compound strongly support its development as a therapeutic agent targeting tumor metastasis. By directly inhibiting FOXC2, this compound effectively reverses EMT, suppresses CSC properties, and reduces the invasive potential of cancer cells.[1][3] Its synergistic activity with docetaxel further highlights its potential in combination therapies for advanced malignancies like CRPC.[1][2] Future research should focus on comprehensive in vivo studies to evaluate its efficacy in orthotopic and metastatic animal models, alongside detailed pharmacokinetic and toxicological profiling to pave the way for clinical translation.

References

- 1. A FOXC2 inhibitor, this compound, as a therapeutic candidate for targeting EMT in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound increases chemo-sensitivity of CRPC cell lines to docetaxel | BioWorld [bioworld.com]

- 3. medchemexpress.com [medchemexpress.com]

The Impact of MC-1-F2 on Gene Expression in Breast Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains a primary driver of mortality in breast cancer patients. A key process implicated in tumor dissemination is the epithelial-mesenchymal transition (EMT), which bestows cancer cells with migratory and invasive properties, often associated with a cancer stem cell (CSC) phenotype. The Forkhead Box C2 (FOXC2) transcription factor has been identified as a critical mediator of EMT and is linked to aggressive, basal-like breast cancers. MC-1-F2, the first-in-class direct inhibitor of FOXC2, has emerged as a promising therapeutic candidate for targeting metastatic breast cancer. This technical guide provides an in-depth overview of the impact of this compound on gene expression in breast cancer cells, detailing its mechanism of action, effects on key signaling pathways, and comprehensive experimental protocols for its investigation.

Introduction to this compound and its Target, FOXC2

FOXC2 is a transcription factor that plays a pivotal role in embryonic development and has been implicated in the progression of several cancers, including breast cancer.[1] Its expression is induced by various EMT-promoting signaling pathways, such as Transforming Growth Factor-beta (TGF-β), Snail, and Twist.[1][2] Elevated FOXC2 levels are correlated with the aggressive basal-like subtype of human breast cancers and are associated with increased metastatic potential and therapy resistance.[1][3] FOXC2 exerts its pro-metastatic effects by orchestrating the expression of genes that drive mesenchymal differentiation and promote a CSC-like state.[4][5]

This compound was identified as the first direct small-molecule inhibitor of FOXC2.[5] It has been shown to effectively reverse the EMT phenotype in breast cancer cells, suppress CSC properties, and inhibit cell migration and invasion.[5] The primary mechanism of action of this compound involves the induction of FOXC2 protein degradation through the 26S proteasome pathway and the blockage of its nuclear localization, thereby preventing its transcriptional activity.[5] Notably, this compound's inhibitory effect is observed at the protein level, with no significant impact on FOXC2 gene expression itself.

Quantitative Data on Gene and Protein Expression Changes

This compound treatment in breast cancer cells, particularly the high-FOXC2 expressing triple-negative breast cancer (TNBC) cell line MDA-MB-231, leads to significant changes in the expression of genes and proteins associated with EMT and cancer stemness. The following tables summarize the observed effects.

Table 1: Effect of this compound on Cell Viability

| Cell Line | IC50 Value (μM) | FOXC2 Expression | Reference |

| MDA-MB-231 | 20 | High | [6] |

| BT549 | Not specified, but effective | High | [6] |

| MCF-7 | Weak inhibitory effect | Low | [6] |

Table 2: Modulation of EMT and CSC Marker Expression by this compound (20 μM) in MDA-MB-231 Cells

| Marker | Type | Effect of this compound | Reference |

| Epithelial Markers | |||

| E-cadherin | Protein | Upregulation (Cadherin Switching) | [5] |

| Mesenchymal Markers | |||

| N-cadherin | Protein | Downregulation (Cadherin Switching) | [5] |

| Vimentin | Protein | Downregulation | [5] |

| Slug | Protein | Downregulation | [5] |

| ZEB1 | Protein | Downregulation | [5] |

| Cancer Stem Cell (CSC) Markers | |||

| c-Myc | Protein | Downregulation | [5] |

| KLF4 | Protein | Downregulation | [5] |

| Other Key Proteins | |||

| PDGFR-β | Protein | Downregulation | [4] |

| MMP2 | Protein | Downregulation | [5] |

| β-catenin | Protein | Reduced Nuclear Localization | [5] |

Signaling Pathways Modulated by this compound

This compound's inhibition of FOXC2 interrupts a key signaling node in breast cancer metastasis. The following diagrams illustrate the known upstream and downstream signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on breast cancer cells.

Cell Culture and this compound Treatment

-

Cell Lines: MDA-MB-231 (high FOXC2) and MCF-7 (low FOXC2) are recommended for comparative studies.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentration (e.g., 20 μM). A vehicle control (DMSO) should be used in all experiments.

-

Treatment: Plate cells and allow them to adhere overnight. Replace the medium with fresh medium containing this compound or vehicle control and incubate for the desired time (e.g., 24-48 hours).

Western Blot Analysis

This protocol is for assessing changes in protein expression levels.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-FOXC2, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin (as a loading control).

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Quantitative Real-Time PCR (qRT-PCR)

To analyze changes in mRNA expression levels of target genes.

-

RNA Extraction: Extract total RNA from treated cells using a suitable kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for the genes of interest (e.g., CDH1 (E-cadherin), CDH2 (N-cadherin), VIM (Vimentin), and a housekeeping gene like GAPDH or ACTB for normalization).

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Cell Migration and Invasion Assays

-

Migration Assay (Wound Healing):

-

Grow cells to confluence in a 6-well plate.

-

Create a scratch in the cell monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh medium with this compound or vehicle.

-

Capture images at 0 and 24 hours to monitor wound closure.

-

-

Invasion Assay (Transwell Assay):

-

Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

-

Seed treated cells in serum-free medium in the upper chamber.

-

Add medium with FBS as a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the top of the insert.

-

Fix and stain the invading cells on the bottom of the membrane.

-

Count the number of invading cells under a microscope.

-

Mammosphere Formation Assay

To assess the cancer stem cell population.

-

Cell Seeding: Plate treated single cells at a low density (e.g., 1,000 cells/ml) in ultra-low attachment plates.

-

Culture Medium: Use serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.

-

Incubation: Culture for 7-10 days to allow mammosphere formation.

-

Quantification: Count the number of mammospheres (typically >50 µm in diameter) per well. Calculate the mammosphere formation efficiency (MFE %) as: (Number of mammospheres / Number of cells seeded) x 100.

Conclusion and Future Directions

This compound represents a novel and promising strategy for targeting the metastatic capabilities of breast cancer cells by directly inhibiting the pro-metastatic transcription factor FOXC2. The available data robustly demonstrates its ability to reverse EMT, a key process in cancer dissemination. This technical guide provides a framework for researchers to investigate the effects of this compound on gene expression and cellular phenotypes in breast cancer.

Future research should focus on obtaining comprehensive, quantitative gene expression profiles (e.g., through RNA sequencing) following this compound treatment in various breast cancer subtypes. This will help to fully elucidate the network of genes regulated by FOXC2 and identify additional therapeutic targets. Furthermore, in vivo studies are crucial to validate the anti-metastatic efficacy of this compound and to assess its potential for clinical translation in the treatment of advanced breast cancer.

References

- 1. jove.com [jove.com]

- 2. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. FOXC2 expression links epithelial-mesenchymal transition and stem cell properties in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Forkhead Box Protein C2 Inhibitor: Targeting Epithelial-Mesenchymal Transition and Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Unveiling the Molecular Landscape of MC-1-F2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological context of MC-1-F2, a novel small molecule inhibitor of the Forkhead box protein C2 (FOXC2). This document is intended to serve as a foundational resource for researchers engaged in oncology, drug discovery, and molecular biology.

Molecular Structure and Physicochemical Properties

This compound has been identified as the first direct small-molecule inhibitor of the transcription factor FOXC2.[1] Its fundamental molecular and physical characteristics are summarized below. At present, detailed crystallographic or 3D structural data providing precise bond lengths and angles for this compound are not publicly available.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₆N₁₆O | [2] |

| Molecular Weight | 746.87 g/mol | [2] |

| CAS Number | 2376894-10-7 | [2] |

| Appearance | Solid | [2] |

| Color | White to off-white | [2] |

| SMILES | N=C(NCCCCNC1=NC(NC2=CC=C(C=C2)OC3=CC=CC=C3)=NC(N4CCN(CC4)C5=NC(NC6=CC=C(N7CCOCC7)C=C6)=NC(N)=N5)=N1)N | [2] |

| Purity | 99.78% | [2] |

| Storage | 4°C, stored under nitrogen | [2] |

Biological Activity and Mechanism of Action

This compound functions as a direct inhibitor of FOXC2, a transcription factor implicated in tumor progression and metastasis.[1] It has demonstrated significant biological activity in various cancer cell lines, primarily through the modulation of the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.

Table 2: Summary of In Vitro Biological Activity of this compound

| Parameter | Cell Line(s) | Effect | Concentration/Conditions | Reference |

| Binding Affinity (Kd) | Full-length FOXC2 | 26 μM | - | [2] |

| FOXC2 Protein Levels | DU145 and PC3 (CRPC) | Reduction in protein levels, no significant effect on gene expression | 20 μM, 48 h | [2] |

| EMT Markers | MDA-MB-231 (Breast Cancer) | Downregulation of N-cadherin, Vimentin, Slug, and ZEB1; Upregulation of E-cadherin | 20 μM, 24-48 h | [2] |

| Cancer Stem Cell (CSC) Properties | MDA-MB-231 | Decrease in c-Myc and KLF4 expression; Reduced nuclear localization of β-catenin | 20 μM, 48 h | [2] |

| Invasiveness | DU145 and PC3 | Inhibition of invasive capabilities | 20 μM, 24 h | [2] |

| Cell Viability (IC₅₀) | MDA-MB-231 | 20 μM | 0-50 μM | [2] |

The mechanism of action of this compound involves the induction of FOXC2 degradation via the 26S proteasome and a reduction in its nuclear localization in cancer cells.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are described in the primary literature by Castaneda, M. et al. in Bioorganic & Medicinal Chemistry Letters, 2023, volume 91, article 129369.[1][3] Due to restricted access to the full-text article, a comprehensive reproduction of these protocols is not possible here. However, information regarding in vivo dissolution is available from commercial suppliers.

In Vivo Dissolution Protocol (MedChemExpress): [2]

-

Protocol 1: A solution can be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, yielding a clear solution with a solubility of ≥ 2.5 mg/mL (3.35 mM).

-

Protocol 2: A solution can be prepared with 10% DMSO and 90% (20% SBE-β-CD in Saline), also resulting in a clear solution with a solubility of ≥ 2.5 mg/mL (3.35 mM).

It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[2]

The FOXC2 Signaling Pathway

FOXC2 is a key transcription factor that regulates a multitude of cellular processes involved in embryonic development and cancer progression.[4][5][6] Its activity is intertwined with several major signaling pathways, making it a critical node in the regulation of cell fate and behavior. The diagram below illustrates a simplified model of the FOXC2 signaling pathway, highlighting its upstream regulators and downstream effectors.

This diagram illustrates that various EMT-inducing signals can lead to the expression of FOXC2.[6] In turn, FOXC2 promotes mesenchymal differentiation and the overall EMT program, which are crucial for cancer cell invasion and metastasis.[6] FOXC2 also plays a role in angiogenesis by regulating the expression of genes such as Integrin β3, CXCR4, and Dll4.[7]

Conclusion

This compound represents a significant development in the targeted inhibition of the FOXC2 transcription factor. Its ability to modulate the epithelial-mesenchymal transition and inhibit cancer stem cell properties underscores its potential as a therapeutic candidate for various cancers, including breast and castration-resistant prostate cancer. Further research, particularly the elucidation of its three-dimensional structure and detailed synthetic pathways, will be invaluable for the development of more potent and specific FOXC2 inhibitors. This guide provides a consolidated resource of the currently available technical information on this compound to support these ongoing research and development efforts.

References

- 1. A FOXC2 inhibitor, this compound, as a therapeutic candidate for targeting EMT in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Maria castaneda - Google Scholar [scholar.google.com]

- 4. genecards.org [genecards.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. FOXC2 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

The Emergence of MC-1-F2: A Novel Inhibitor of FOXC2 for Castration-Resistant Prostate Cancer

An In-depth Technical Guide on Early Preclinical Studies

Introduction

Castration-resistant prostate cancer (CRPC) represents an advanced and aggressive form of prostate cancer that no longer responds to androgen deprivation therapy. A key pathological process implicated in the progression and therapeutic resistance of CRPC is the epithelial-mesenchymal transition (EMT), a cellular program that endows cancer cells with enhanced motility, invasiveness, and cancer stem cell (CSC)-like properties. The transcription factor Forkhead Box Protein C2 (FOXC2) has been identified as a critical mediator of EMT. This has led to the development of targeted inhibitors, among which the small molecule MC-1-F2 has shown promise in early preclinical investigations. This technical guide provides a comprehensive overview of the foundational studies on this compound in the context of CRPC, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies employed in its initial evaluation.

Core Mechanism of Action

This compound is the first-in-class direct inhibitor of FOXC2.[1] Its primary mechanism involves the binding to FOXC2, which leads to the degradation of the FOXC2 protein.[2] Notably, studies have shown that this compound does not affect the gene expression of FOXC2, indicating that its modulatory effects occur at the post-transcriptional level.[3] By promoting the degradation of FOXC2, this compound effectively reverses the EMT process, thereby inhibiting the metastatic and stem-cell-like characteristics of CRPC cells.[2]

Quantitative Data Summary

The initial preclinical evaluations of this compound in CRPC have yielded quantitative data that underscore its potential as a therapeutic agent. These findings are summarized in the tables below.

| Parameter | Value | Cell Line | Reference |

| EC50 | 48.14 µM | DU145 | [3] |

| EC50 | 53.21 µM | PC3 | [3] |

| Binding Affinity (Kd) | 26 µM | Full-length FOXC2 | [4] |

Table 1: In Vitro Efficacy and Binding Affinity of this compound

| Effect | Observation | Cell Lines | Reference |

| FOXC2 Protein Level | Significant decrease after 48-hour treatment | DU145, PC3 | [3] |

| FOXC2 Gene Expression | No significant difference | DU145, PC3 | [3] |

| Mesenchymal Markers (ZEB1, Vimentin, N-cadherin, Slug) | Downregulation | DU145, PC3 | [5] |

| Epithelial Markers (E-cadherin, ZO-1) | Upregulation | DU145, PC3 | |

| Cancer Stem Cell Properties | Inhibition | DU145, PC3 | [4] |

| Invasive Capabilities | Decrease | DU145, PC3 | [4] |

| Synergy with Docetaxel | Synergistic effect observed, leading to decreased docetaxel dosage | DU145, PC3 | [3] |

Table 2: Cellular and Molecular Effects of this compound in CRPC Cell Lines

Experimental Protocols

While the full, detailed experimental protocols from the primary research are not publicly available, the following are generalized methodologies based on the descriptions in the initial studies and standard laboratory practices for the key experiments performed.

Cell Culture

The human CRPC cell lines, DU145 and PC3, were utilized for the in vitro experiments. These cell lines are known for their androgen independence and relatively high expression of FOXC2. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

To determine the half-maximal effective concentration (EC50) of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed.

-

Cell Seeding: DU145 and PC3 cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound.

-

Incubation: The cells were incubated with the compound for a specified period, typically 48 to 72 hours.

-

MTT Addition: After the incubation period, MTT solution was added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The EC50 values were calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Western Blot Analysis

Western blotting was used to assess the protein levels of FOXC2 and various EMT markers.

-

Cell Lysis: DU145 and PC3 cells were treated with this compound for 48 hours. After treatment, cells were washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for FOXC2, ZEB1, Vimentin, N-cadherin, Slug, E-cadherin, ZO-1, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Invasion Assay

The effect of this compound on the invasive capabilities of CRPC cells was likely assessed using a Transwell invasion assay.

-

Chamber Preparation: Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel) were used.

-

Cell Seeding: CRPC cells, pre-treated with this compound for 24 hours, were seeded into the upper chamber in a serum-free medium.

-

Chemoattractant: The lower chamber was filled with a medium containing a chemoattractant, such as fetal bovine serum.

-

Incubation: The chambers were incubated for a period that allows for cell invasion (e.g., 24-48 hours).

-

Cell Staining and Counting: Non-invading cells on the upper surface of the membrane were removed. The invaded cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.

Cancer Stem Cell (CSC) Property Assays

The inhibition of CSC properties by this compound was likely evaluated using a sphere formation assay.

-

Cell Seeding: Single-cell suspensions of DU145 and PC3 cells were plated in ultra-low attachment plates in a serum-free sphere-forming medium supplemented with growth factors.

-

Treatment: this compound was added to the medium at the time of seeding.

-

Incubation: The cells were incubated for a period sufficient for sphere formation (e.g., 7-14 days).

-

Sphere Counting and Measurement: The number and size of the formed spheres (spheroids) were quantified using a microscope. A reduction in the number and size of spheres in the this compound-treated group compared to the control group would indicate an inhibition of CSC properties.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound in CRPC cells.

Caption: Workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

The early preclinical data for this compound in castration-resistant prostate cancer are encouraging. As a first-in-class direct inhibitor of the key EMT regulator FOXC2, this compound has demonstrated the ability to reverse the mesenchymal phenotype, inhibit cancer stem cell properties, and reduce the invasive capacity of CRPC cells in vitro. Furthermore, its synergistic activity with the standard chemotherapeutic agent docetaxel suggests its potential utility in combination therapy, which could lead to improved treatment outcomes and reduced chemotherapy-associated toxicity.

Future research will need to focus on in vivo studies using animal models of CRPC to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Moreover, a deeper investigation into the upstream and downstream signaling pathways affected by FOXC2 inhibition could reveal additional therapeutic targets and biomarkers for patient stratification. The continued development of this compound and similar targeted therapies holds the promise of novel and more effective treatment strategies for patients with advanced, castration-resistant prostate cancer.

References

- 1. Increased antiandrogen enzalutamide sensitivity via altering prostate cancer stem cell traits through modulating the androgen receptor-mediated CDR1/circCDR1-AS/miR-1290/BMP4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: MC-1-F2 in the DU145 Prostate Cancer Cell Line

These application notes provide a comprehensive overview of the experimental protocols for utilizing the FOXC2 inhibitor, MC-1-F2, with the DU145 human prostate cancer cell line. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for castration-resistant prostate cancer (CRPC).

Introduction

This compound is a small molecule inhibitor of the Forkhead Box C2 (FOXC2) transcription factor, a key mediator of the epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC) properties. In the context of castration-resistant prostate cancer, targeting FOXC2 with this compound has been shown to suppress cancer cell invasiveness and properties associated with cancer stem cells. The DU145 cell line, derived from a brain metastasis of prostate carcinoma, is a widely used model for studying androgen-independent prostate cancer.

Mechanism of Action

This compound exerts its effects on DU145 cells by directly inhibiting FOXC2. This inhibition leads to a reduction in FOXC2 protein levels, which in turn modulates the expression of genes involved in EMT and the maintenance of a cancer stem cell phenotype. Specifically, treatment with this compound results in the downregulation of mesenchymal markers and CSC markers, alongside an upregulation of epithelial markers.[1] This shift indicates a reversal of the EMT process, which is often associated with decreased metastatic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in the DU145 cell line.

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Kd) for FOXC2 | 26 µM | - | [1] |

| EC50 | 48.14 µM | DU145 | [2] |

| Experiment | This compound Concentration | Incubation Time | Observed Effect in DU145 cells | Reference |

| Western Blot | 20 µM | 48 h | Reduced FOXC2 protein levels. Downregulation of mesenchymal markers (ZEB1, Vimentin, N-cadherin, Slug) and CSC markers (Nanog, C-myc, KLF4). Upregulation of epithelial markers (ZO-1, E-cadherin). | [1] |

| Invasion Assay | 20 µM | 24 h | Inhibition of invasive capabilities. | [1] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effect of this compound on the DU145 cell line are provided below.

DU145 Cell Culture

A foundational aspect of reliable and reproducible results is proper cell culture technique.

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing:

-

Aspirate the culture medium.

-

Wash the cell monolayer with Phosphate-Buffered Saline (PBS).

-

Add Trypsin-EDTA solution and incubate at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium.

-

Centrifuge the cell suspension and resuspend the pellet in fresh medium.

-

Seed new flasks at a recommended density of 2 x 10^4 cells/cm².

-

References

Application Notes and Protocols for MC-1-F2 in an In Vitro Invasion Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the process of cancer cell dissemination to distant organs, is the primary cause of cancer-related mortality. A critical step in metastasis is the invasion of cancer cells through the basement membrane and extracellular matrix (ECM). The epithelial-mesenchymal transition (EMT) is a key cellular program that endows cancer cells with migratory and invasive properties. The transcription factor Forkhead Box C2 (FOXC2) has been identified as a pivotal mediator of EMT and is associated with tumor progression and metastasis in various cancers, including prostate and breast cancer.[1][2]

MC-1-F2 is a novel small-molecule inhibitor that directly targets FOXC2.[2][3] By inhibiting FOXC2, this compound has been shown to reverse EMT, suppress cancer stem cell (CSC) properties, and decrease the invasive capabilities of cancer cells in preclinical studies.[1][2][3] These application notes provide a detailed protocol for utilizing this compound in an in vitro invasion assay to assess its efficacy in blocking cancer cell invasion.

Principle of the Assay

The in vitro invasion assay, commonly performed using a Boyden chamber or a transwell insert system, is a widely accepted method to evaluate the invasive potential of cells.[4][5][6] The assay measures the ability of cells to migrate through a porous membrane coated with a layer of basement membrane extract (BME), such as Matrigel™, which mimics the in vivo extracellular matrix.[4][6] Cells are seeded in the upper chamber of the transwell insert in serum-free medium, while the lower chamber contains a chemoattractant, typically medium supplemented with fetal bovine serum (FBS).[6][7] Invasive cells degrade the BME layer and migrate through the pores of the membrane towards the chemoattractant. By treating the cells with this compound, its inhibitory effect on invasion can be quantified by counting the number of cells that have successfully traversed the membrane.

Data Presentation

The quantitative data obtained from the in vitro invasion assay with this compound can be summarized in the following table. This allows for a clear and direct comparison of the inhibitory effect of this compound at various concentrations.